Bienvenue dans la boutique en ligne BenchChem!

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Lipophilicity CNS drug design Physicochemical property profiling

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1190971-10-8) is a heterocyclic small molecule built on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold, bearing a 3-methylphenyl substituent at the C4 position. The THTP core is a privileged structure in medicinal chemistry: it serves as the pharmacophoric nucleus of the marketed antiplatelet agents Ticlopidine and Clopidogrel , and has been explored as an isosteric replacement for 1,2,3,4-tetrahydroisoquinoline (THIQ) in PNMT inhibitor design.

Molecular Formula C14H15NS
Molecular Weight 229.34 g/mol
CAS No. 1190971-10-8
Cat. No. B1456937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
CAS1190971-10-8
Molecular FormulaC14H15NS
Molecular Weight229.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2C3=C(CCN2)SC=C3
InChIInChI=1S/C14H15NS/c1-10-3-2-4-11(9-10)14-12-6-8-16-13(12)5-7-15-14/h2-4,6,8-9,14-15H,5,7H2,1H3
InChIKeyPSZAVHPLMLYELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1190971-10-8): A 4-Aryl-THTP Building Block for CNS and Anti-Thrombotic Discovery Programs


4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1190971-10-8) is a heterocyclic small molecule built on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold, bearing a 3-methylphenyl substituent at the C4 position [1]. The THTP core is a privileged structure in medicinal chemistry: it serves as the pharmacophoric nucleus of the marketed antiplatelet agents Ticlopidine and Clopidogrel [2], and has been explored as an isosteric replacement for 1,2,3,4-tetrahydroisoquinoline (THIQ) in PNMT inhibitor design [3]. The 3-methylphenyl substituent introduces a single rotatable bond and a computed XLogP3 of 3.1 [1], imparting distinct lipophilicity and steric character relative to the parent 4-phenyl-THTP.

Why 4-Aryl-THTP Analogs Cannot Be Interchanged: Substitution-Dependent Pharmacophore Matching in P2Y12, PNMT, and Complement Pathways


The THTP scaffold tolerates diverse 4-aryl substituents, but biological activity is exquisitely sensitive to the nature and position of aryl substitution [1][2]. In glucose-6-phosphatase inhibitors, a phenyl group at C4 is mandatory, with activity modulated by the electronic and lipophilic character of para-substituents [1]. In hPNMT inhibitors, the electronic properties of the thiophene ring cause systematic potency differences between THTP and THIQ isosteres [2]. In complement inhibition, 4-aryl substitution directly determines whether the compound surpasses or falls below the activity of clinical benchmarks Ticlopidine and Clopidogrel [3]. Therefore, casually swapping a 4-(3-methylphenyl)-THTP for its 4-phenyl, 4-(4-methylphenyl), or 4-(2-chlorophenyl) congener without experimental validation risks undermining target engagement, selectivity windows, and downstream SAR interpretation.

Head-to-Head and Cross-Study Differentiation of 4-(3-Methylphenyl)-THTP Versus Closest Analogs


Lipophilicity Tuning: XLogP3 = 3.1 Delivers Balanced CNS Multiparameter Optimization (MPO) Scores Compared to 4-Phenyl-THTP

The computed partition coefficient (XLogP3) of 4-(3-methylphenyl)-THTP is 3.1, while that of the unsubstituted 4-phenyl-THTP is 2.7 [1][2]. The +0.4 log unit increase arises from the single methyl group and falls within the optimal lipophilicity range (XLogP 1–3) for CNS drug candidates. The 4-methyl analog (XLogP3 = 1.4) [3] is considerably more polar and may exhibit reduced passive permeability, making the 3-methylphenyl derivative a superior starting point for CNS-targeted programs where balanced LogP is critical.

Lipophilicity CNS drug design Physicochemical property profiling

Aryl Substituent Requirement for Domino Ring-Expansion Reactivity: 4-Aryl-THTPs Enable Tetrahydrothienoazocine Synthesis

Voskressensky et al. demonstrated that 4-aryl-substituted THTPs undergo domino reaction with activated alkynes to form 4,7,8,9-tetrahydrothieno[2,3-d]azocines in good yields [1]. Critically, the aryl substituent at position 4 is required to stabilize the intermediate acyclic zwitterion; 4-alkyl or unsubstituted analogs fail to undergo productive ring expansion. 4-(3-Methylphenyl)-THTP, as a specific member of the 4-aryl-THTP class, possesses this enabling structural feature, providing a synthetic entry to thienoazocine scaffolds that are inaccessible from non-aryl 4-substituted THTPs.

Synthetic methodology Domino reactions Ring expansion

SAR-Mandated 4-Phenyl Substitution in G6Pase Inhibitors: Meta-Methyl as a Tolerated Modification for Potency Optimization

Madsen et al. established that the 4-substituent of THTP must be a phenyl group for glucose-6-phosphatase (G6Pase) inhibitory activity, with lipophilic para-substituents (CF₃O, Cl) preferred [1]. Meta-substitution on the benzoyl 5-substituent was tolerated only when a para-methoxy group co-occurred [1]. 4-(3-Methylphenyl)-THTP, bearing a meta-methyl on the 4-phenyl ring, represents a deliberate perturbation of this SAR: it tests whether meta-substitution on the 4-phenyl ring—as opposed to the 5-benzoyl ring—maintains or modulates G6Pase potency. The most potent compounds in this series achieved IC₅₀ values down to 140 nM [1]. This scaffold therefore provides a defined chemical probe for interrogating the positional SAR of methyl substitution in the G6Pase pharmacophore.

Glucose-6-phosphatase inhibition Type 2 diabetes Structure-activity relationship

Complement Pathway Inhibition with a Clean Safety Profile: Class-Wide Improvement Over Ticlopidine and Clopidogrel

In a series of THTP derivatives evaluated for classical pathway complement inhibition, several analogs exhibited improved activity over Ticlopidine and Clopidogrel, with the best compound achieving an IC₅₀ of 78 µM [1]. Critically, all active analogs were non-cytotoxic to Vero and LLC-PK1 cell lines and showed no intrinsic haemolytic activity (EC₅₀ values not reached) [1]. 4-(3-Methylphenyl)-THTP shares the THTP core and the 4-aryl substitution pattern of these active analogs, placing it within a compound class that demonstrates complement inhibitory activity without the haemolytic liability common to many complement-targeting agents.

Complement inhibition Immunomodulation Non-cytotoxic

Conformational Control in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines: E:Z Amide Rotamer Ratio Tunable via Aryl Substitution

Lanyon-Hogg et al. demonstrated using NMR and DFT that the E:Z amide equilibrium in 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives is governed by non-covalent interactions between the amide oxygen and adjacent aromatic protons [1]. Structural predictions enabled design of compounds promoting either the E- or Z-amide conformation with tailored ratios. The 4-aryl substituent on the THTP core contributes to the local electronic environment that influences this equilibrium. 4-(3-Methylphenyl)-THTP, with its specific aryl electronics and sterics, serves as a building block for generating conformationally biased amide derivatives—a capability not achievable with 4-alkyl or unsubstituted THTP cores.

Conformational isomerism Amide bond rotamers Drug design

Optimal Deployment Scenarios for 4-(3-Methylphenyl)-THTP in Drug Discovery and Chemical Biology


P2Y12 Antagonist Lead Optimization: 4-Aryl-THTP Core with Tailored Lipophilicity

Given that the THTP scaffold is the structural core of the clinical P2Y12 antagonists Ticlopidine and Prasugrel [1], and that novel THTP derivatives have demonstrated antiplatelet agglutination activity comparable to aspirin and prasugrel (up to 88.25% inhibition) [2], 4-(3-methylphenyl)-THTP is ideally suited as a late-stage diversification intermediate for P2Y12 antagonist programs. Its XLogP3 of 3.1 provides an optimal lipophilicity window for balancing potency and ADME properties, differentiating it from more polar 4-substituted analogs. Researchers can functionalize the secondary amine (N5 position) with diverse acyl, sulfonyl, or alkyl groups to explore P2Y12 SAR while maintaining the 3-methylphenyl pharmacophoric element.

CNS Drug Discovery: Blood-Brain Barrier Penetrant Scaffold with Favorable MPO Profile

The THTP core is found in CNS-active compounds, and the computed XLogP3 of 3.1 for 4-(3-methylphenyl)-THTP falls within the favorable range (1–3) for CNS drug candidates [1]. The 3-methylphenyl substituent enhances lipophilicity relative to unsubstituted 4-phenyl-THTP (XLogP3 = 2.7) without pushing into the high-logP territory (XLogP3 > 5) associated with poor solubility and high metabolic clearance. This compound is recommended for CNS discovery programs targeting GPCRs, ion channels, or neurotransmitter transporters, where the THTP scaffold provides a rigid, three-dimensional framework for target engagement.

Fragment- and Structure-Based Drug Design: Conformationally Tunable Amide Bioisostere

The amide E:Z equilibrium in 5-acyl-THTP derivatives is influenced by non-covalent interactions with the 4-aryl substituent [1]. 4-(3-Methylphenyl)-THTP can be elaborated into a library of 5-acyl derivatives with defined amide conformational preferences, serving as conformationally biased fragments for NMR- or X-ray-based screening campaigns. This application is supported by the broader THTP SAR showing that the heterocyclic core provides a metabolically stable bioisostere for benzamide and related amide-containing pharmacophores.

Complement Pathway Probe Development: Non-Cytotoxic Immunomodulatory Chemotype

THTP derivatives have demonstrated complement inhibition with IC₅₀ values as low as 78 µM, surpassing Ticlopidine and Clopidogrel in activity, while remaining non-cytotoxic (IC₅₀ > 1577 µg/mL in Vero and LLC-PK1 cells) and non-haemolytic [1]. 4-(3-Methylphenyl)-THTP, as a 4-aryl-substituted THTP, can be derivatized at the N5 position with cinnamoyl, benzoyl, or substituted phenylacetyl groups to generate focused libraries for classical pathway complement inhibition screening, addressing an area of significant unmet medical need in inflammatory and autoimmune diseases.

Quote Request

Request a Quote for 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.